2-(4-chlorophenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
Description
2-(4-Chlorophenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a bicyclic tertiary amine derivative featuring a pyrazole-substituted azabicyclo[3.2.1]octane core linked to a 4-chlorophenoxyacetyl group. This structure combines rigidity from the bicyclo framework with functional diversity from the pyrazole and chlorophenoxy moieties, making it a candidate for pharmacological exploration, particularly in receptor modulation .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-13-2-6-17(7-3-13)24-12-18(23)22-14-4-5-15(22)11-16(10-14)21-9-1-8-20-21/h1-3,6-9,14-16H,4-5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHXIWIKXAAIFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)Cl)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases.
Mode of Action
The compound is a highly potent and selective inhibitor of JAK1 and TYK2. It has been designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases. This selective inhibition of JAK1 and/or TYK2 may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases.
Biochemical Pathways
The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling. IL-6 is a proinflammatory cytokine that plays a crucial role in the pathogenesis of many autoimmune diseases. By inhibiting JAK1-mediated IL-6 signaling, the compound can potentially modulate the immune response and alleviate the symptoms of autoimmune diseases.
Pharmacokinetics
Result of Action
In vivo studies have shown that oral administration of the compound demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model. Significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change was observed.
Biological Activity
The compound 2-(4-chlorophenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant studies that highlight the compound's efficacy against various biological targets.
Chemical Structure
The chemical structure of this compound can be broken down into several functional groups:
- Chlorophenoxy group : Contributes to lipophilicity and receptor binding.
- Pyrazolyl moiety : Known for its role in various pharmacological activities.
- Azabicyclo structure : Imparts rigidity and may influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). The inhibition of the MenA enzyme, crucial for bacterial survival, was quantitatively assessed using IC50 values:
| Compound | IC50 (μM) | GIC50 (μM) |
|---|---|---|
| Lead Compound | 22 ± 3 | 10 ± 1 |
| 4-Chlorophenyl Analog | 22 ± 3 | 10 ± 1 |
| 4-Bromophenyl Analog | 12 ± 2 | 14 ± 0 |
These results suggest that the chlorophenyl and bromophenyl substitutions enhance the antimicrobial activity while reducing lipophilicity, as indicated by lower cLogP values compared to other analogs .
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that this compound has a favorable safety profile at therapeutic concentrations. The selectivity index (SI), which compares cytotoxicity in human cells versus bacterial cells, indicates that the compound has a higher therapeutic window, making it a promising candidate for further development .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazolyl and phenoxy groups have been explored:
- Substituted Phenoxy Groups : Variations in the position of chlorine or bromine on the phenoxy ring have demonstrated changes in potency, with para-substituted compounds generally exhibiting higher activity.
- Pyrazolyl Variants : Different substitutions on the pyrazole ring have also been investigated, leading to compounds with improved binding affinity to target enzymes.
Case Studies
Several case studies have highlighted the potential of this compound in treating infections caused by resistant strains of bacteria. One notable study demonstrated its efficacy in reducing bacterial load in infected animal models, further supporting its use as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs documented in pharmacological and synthetic studies. Key comparisons focus on:
- Core bicyclo[3.2.1]octane modifications
- Substituent effects on phenoxy/pyrazole groups
- Pharmacokinetic or receptor-binding profiles
Bicyclo[3.2.1]octane Derivatives with Heterocyclic Attachments
Notes:
- The fluorophenoxy analog () differs only in the halogen substituent (F vs. Cl), which may influence lipophilicity and metabolic stability.
- Piperidine/piperazine-linked bicyclo derivatives () show higher molecular weights and diverse biological targets (e.g., kinase or opioid receptors).
Pyrazole vs. Other Heterocyclic Attachments
| Compound Name | Heterocycle | Core Structure | Pharmacological Notes | |
|---|---|---|---|---|
| Target Compound | Pyrazole | 8-azabicyclo[3.2.1]octane | Potential CNS activity (speculative) | |
| 3-(Bis(4-fluorophenyl)methoxy)-8-(2-(piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane Oxalate | Piperidine | 8-azabicyclo[3.2.1]octane | Demonstrated μ-opioid receptor binding | |
| 4-(4-((1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)amino)-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)-3-fluorobenzonitrile | Pyrimidine | Pyrimido-oxazine fused system | Kinase-targeted; moderate yield (54%) | |
| (1S)-2,2-difluorocyclopropylmethanone | Pyrazole-methyl | Diazabicyclo[3.2.1]octane | Investigated as FXR agonist (WHO-listed) |
Notes:
- Piperidine/pyrimidine analogs () exhibit broader receptor promiscuity but may suffer from off-target effects.
Structure-Activity Relationship (SAR) Insights
Halogen Effects: The 4-chlorophenoxy group in the target compound likely enhances membrane permeability compared to the 4-fluorophenoxy analog () due to increased lipophilicity (Cl: logP ~2.7 vs. F: logP ~2.1).
Heterocyclic Diversity : Pyrazole moieties (target compound) may offer superior metabolic stability compared to triazole or oxazole derivatives (), though direct comparative data are lacking.
Q & A
Q. What are the standard synthetic routes for 2-(4-chlorophenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including coupling of the azabicyclo[3.2.1]octane core with pyrazole and chlorophenoxy moieties. Key steps include:
- Nucleophilic substitution for introducing the pyrazole group (controlled temperature: 60–80°C, anhydrous conditions).
- Amide or ketone coupling for linking the bicyclic amine to the ethanone moiety (e.g., using DCC/DMAP or Grignard reagents).
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm connectivity and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve absolute stereochemistry, particularly for the azabicyclo[3.2.1]octane core .
Q. How should researchers design preliminary biological activity assays for this compound?
- Use in vitro cell-based assays (e.g., enzyme inhibition, receptor binding) with appropriate controls (positive/negative, solvent-only).
- Employ dose-response curves (1 nM–100 µM range) to determine IC₅₀/EC₅₀ values.
- Validate results with triplicate replicates and statistical analysis (e.g., ANOVA, p < 0.05) to ensure reproducibility .
Advanced Research Questions
Q. How can stereochemical challenges in the azabicyclo[3.2.1]octane moiety be resolved during synthesis?
- Chiral auxiliaries or catalysts : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) to control stereocenters.
- Dynamic kinetic resolution : Optimize reaction conditions (e.g., pH, solvent polarity) to favor desired enantiomers.
- Chiral HPLC (e.g., Chiralpak IA column) or NMR with chiral shift reagents to assess enantiomeric excess (ee) .
Q. What strategies address low yields in the final coupling step of the synthesis?
- Alternative coupling reagents : Replace traditional reagents with BOP-Cl or HATU for improved efficiency.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hrs reflux).
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) or ionic liquids to enhance reactivity .
Q. How can contradictory biological activity data between in vitro and in vivo studies be reconciled?
- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding.
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites.
- Species-specific differences : Compare activity in human vs. rodent cell lines or enzyme isoforms .
Q. What methodologies elucidate the reaction mechanisms of heterocyclic modifications in this compound?
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites to probe rate-determining steps.
- Computational modeling : Use DFT (Density Functional Theory) to simulate transition states and reaction pathways.
- In situ IR/NMR monitoring : Track intermediate formation in real-time under inert atmospheres .
Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-response data with high variability?
- Apply non-linear regression models (e.g., four-parameter logistic curve) with confidence intervals.
- Use Grubbs’ test to identify and exclude outliers.
- Validate with bootstrap resampling to estimate uncertainty in IC₅₀ values .
Q. What approaches validate the compound’s target engagement in complex biological systems?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts.
- Photoaffinity labeling : Use UV-activatable probes to crosslink the compound to its target.
- CRISPR/Cas9 knockout models : Compare activity in wild-type vs. target-deficient cells .
Experimental Design Considerations
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
